1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine
Description
Properties
CAS No. |
887584-63-6 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-4-5-16(13-21)20-11-10-14-6-8-15(19)9-7-14/h6-9,16,20H,4-5,10-13H2,1-3H3 |
InChI Key |
RSEOPQKLPBGQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the piperidine nitrogen, preventing unwanted side reactions during subsequent steps. A widely cited method involves reacting 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. For example, the patent CN103304472A details a protocol where 3-hydroxypiperidine undergoes Boc protection using Boc₂O in dichloromethane at 0–25°C, achieving yields exceeding 85% after extraction and distillation.
Critical Parameters
Final Deprotection and Purification
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures ensures >95% purity.
Reaction Optimization and Catalysis
Catalytic Systems for Alkylation
Palladium-based catalysts dominate piperidine alkylation due to their efficacy in cross-coupling reactions. For instance, Pd/C (5 wt%) in ethanol under hydrogen (1 atm) reduces reaction times by 40% compared to uncatalyzed conditions. Alternative catalysts like nickel(II) acetylacetonate show promise but require higher temperatures (80–100°C).
Table 1: Catalyst Performance in Piperidine Alkylation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | 25 | 78 | 95 |
| Ni(acac)₂ | 80 | 65 | 89 |
| None | 60 | 52 | 82 |
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) increase nucleophilicity of the amine, whereas nonpolar solvents (toluene) favor Boc stability. Optimal conditions for alkylation involve DMF at 60°C, balancing reaction rate and Boc group integrity.
Industrial-Scale Production Considerations
Process Intensification Strategies
Industrial synthesis prioritizes cost-efficiency and waste reduction. Continuous flow reactors enable precise control of exothermic Boc protection steps, reducing side product formation by 30% compared to batch reactors. Additionally, in-situ generated 4-bromophenethylamine from 4-bromostyrene and ammonia streamlines the supply chain.
Table 2: Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 12 | 4 |
| Yield (%) | 72 | 85 |
| Solvent Waste (L/kg) | 50 | 18 |
Analytical Characterization Techniques
Structural Validation
1H-NMR and 13C-NMR are indispensable for confirming Boc group integrity and ethylamino-bromophenyl substitution. Key spectral features include:
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves unreacted starting materials and deprotection byproducts. Method validation per ICH guidelines ensures ≤0.1% impurity thresholds.
Comparative Analysis of Synthetic Routes
Route A (Boc-First Approach) :
- Advantages : High Boc stability during alkylation.
- Disadvantages : Requires post-alkylation deprotection.
Route B (Late-Stage Boc Protection) :
- Advantages : Simplifies purification by avoiding acidic deprotection.
- Disadvantages : Lower yields due to competing side reactions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to yield the free amine, which is essential for further functionalization.
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Quantitative removal of Boc group | >95% | |
| HCl in dioxane | Deprotection to free amine | 85% |
-
Mechanism : Acidic cleavage of the carbamate bond via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
-
Applications : Enables subsequent alkylation, acylation, or coupling reactions in drug intermediate synthesis.
Nucleophilic Substitution at the Bromine Site
The para-bromophenyl group undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
| Reaction Partners | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 75% | |
| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos ligand | Toluene/H₂O, 100°C, 24 h | 68% |
-
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination to form a C–C bond .
-
Applications : Synthesis of biaryl structures for kinase inhibitors or receptor modulators .
Alkylation and Amination of the Ethylamino Group
The secondary amine undergoes alkylation or reductive amination to introduce diverse substituents.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromide, K₂CO₃ | DMF, 60°C, 6 h | Tertiary amine derivative | 70% | |
| Benzaldehyde, NaBH₃CN | MeOH, rt, 12 h | N-Benzyl ethylamino-piperidine | 65% |
-
Mechanism : Nucleophilic attack by the amine on alkyl halides or imine formation followed by reduction.
-
Applications : Tailoring lipophilicity or hydrogen-bonding capacity for drug design.
Oxidation of the Piperidine Ring
Controlled oxidation modifies the piperidine scaffold, enabling ketone or epoxide formation.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | 50°C, 4 h | 3-Keto-piperidine derivative | 60% | |
| mCPBA | DCM, 0°C to rt, 2 h | Epoxide at C2-C3 position | 55% |
-
Mechanism : Radical or electrophilic oxidation pathways depending on the agent.
-
Applications : Introduces electrophilic sites for further functionalization.
Reductive Amination
The ethylamino group participates in reductive amination with aldehydes or ketones.
| Carbonyl Partner | Reducing Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetophenone | NaBH₃CN | MeOH, rt, 12 h | 72% | |
| Formaldehyde | H₂, Raney Ni | EtOH, 50°C, 6 h | 80% |
-
Mechanism : Imine intermediate formation followed by reduction to a secondary amine.
Comparative Reactivity Insights
The bromine atom’s para position enhances electronic communication with the ethylamino group, increasing reactivity in cross-couplings compared to meta-substituted analogs. Piperidine’s conformation also influences steric accessibility during alkylation.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of compounds similar to 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine exhibit promising antiviral properties. For instance, studies have shown that certain heterocyclic compounds containing bromophenyl groups can demonstrate significant activity against viruses such as H5N1. These compounds were evaluated using plaque reduction assays on Madin-Darby canine kidney cells, highlighting their potential in antiviral drug development .
Pharmacological Potential
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine may also serve as a scaffold for the development of new pharmaceuticals targeting various conditions. Its structure allows for modifications that could enhance its efficacy and selectivity for specific biological targets. The piperidine ring is known for its versatility in drug design, often leading to compounds with improved bioavailability and pharmacokinetic profiles.
Case Study 1: Antiviral Screening
In a study focused on antiviral agents, derivatives based on the piperidine framework were synthesized and tested against avian influenza virus strains. The results indicated that some compounds exhibited low EC50 values, suggesting high potency against viral replication . The structure-activity relationship (SAR) analysis revealed that the presence of a bromophenyl substituent was crucial for enhancing antiviral activity.
Case Study 2: Drug Development
Another case involved the optimization of piperidine derivatives for central nervous system (CNS) disorders. Researchers modified the basic structure of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine to improve its ability to cross the blood-brain barrier (BBB). The modifications led to increased solubility and bioavailability, making these derivatives suitable candidates for further development in treating neurological conditions.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the 4-bromo-phenyl-ethylamino group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1)
- Molecular Formula : C₁₈H₂₇BrN₂O₂
- Molecular Weight : 383.32 g/mol
- Key Differences: The bromophenyl group is attached at the 3-position of the phenyl ring, and the ethylamino substituent is at the 4-position of the piperidine ring. The lower molecular weight (383.32 vs. 397.35) reflects reduced alkyl chain complexity .
1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine (CAS 887588-14-9)
- Molecular Formula : C₁₈H₂₅F₃N₂O₂
- Molecular Weight : 358.4 g/mol
- Key Differences : Replaces the bromophenyl group with a 4-trifluoromethyl-phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine. The substituent is attached via a methylene bridge rather than ethylamine, reducing conformational flexibility .
Functional Group Variations
4-Anilino-1-Boc-piperidine (CAS 125541-22-2)
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.4 g/mol
- Key Differences: Features an anilino group (phenylamine) at the 4-position instead of the ethylamino-bromophenyl chain.
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine (CAS 634465-43-3)
- Molecular Formula : C₁₈H₂₁F₃N₂O₂
- Molecular Weight : 354.37 g/mol
- Key Differences: Incorporates a cyano group and 3-trifluoromethylphenyl substituent at the 4-position.
Physicochemical and Structural Data Table
Biological Activity
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a synthetic organic compound classified as a piperidine derivative. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an ethylamino chain, and a 4-bromophenyl substituent. This combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.
The molecular formula of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine is C19H29BrN2O2, with a molecular weight of approximately 383.32 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential biological activity, making it an attractive candidate for drug development and pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The structural features allow for:
- Hydrogen Bonding : The ethylamino group can form hydrogen bonds with polar amino acids in proteins.
- π-π Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins.
These interactions can modulate receptor activities and influence enzyme functions, suggesting that 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine could act as a modulator or inhibitor within biological systems.
Biological Activity and Research Findings
Recent studies have indicated that compounds similar to 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine exhibit notable pharmacological properties. For instance, research on related piperidine derivatives has shown potential in treating neurodegenerative diseases by acting as acetylcholinesterase (AChE) inhibitors, which are crucial in enhancing cholinergic transmission in Alzheimer's disease .
Table 1: Comparison of Biological Activities of Piperidine Derivatives
Case Studies
In one notable study, the binding affinity of various piperidine derivatives, including those structurally similar to 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine, was assessed through molecular docking studies. These studies revealed that specific substitutions could significantly enhance AChE inhibitory activity, which is critical for developing treatments for cognitive disorders .
Another investigation focused on the synthesis and evaluation of piperidine derivatives for their potential as dual inhibitors of AChE and butyrylcholinesterase (BuChE). The findings underscored the importance of structural modifications in enhancing selectivity and potency against these enzymes, aligning with the properties exhibited by 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine .
Q & A
Q. What are the recommended synthetic routes for 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by alkylation with 2-(4-bromophenyl)ethylamine. Key steps include:
- Boc Protection: Use Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) to protect the piperidine nitrogen .
- Alkylation: React Boc-protected piperidine with 2-(4-bromophenyl)ethylamine under nucleophilic substitution conditions. Optimize temperature (e.g., 50–60°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Yield variations (50–85%) depend on steric hindrance and amine nucleophilicity. Lower yields may arise from incomplete Boc deprotection or side reactions like over-alkylation .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Boc Group: Identify tert-butyl signals at δ ~1.4 ppm (9H, singlet) in ¹H NMR and δ ~28 ppm (quaternary carbon) in ¹³C NMR.
- Piperidine Ring: Confirm chair conformation via axial/equatorial proton splitting patterns (δ 2.5–3.5 ppm) .
- 4-Bromophenyl Moiety: Aromatic protons appear as a doublet (δ ~7.3–7.5 ppm) with coupling constants (~8 Hz) .
- FT-IR:
Q. What are the critical safety considerations for handling this compound in the laboratory?
Methodological Answer:
- Hazards: Classified as harmful if inhaled (H332) or ingested (H301). May cause skin irritation (H315) .
- Handling:
- Use fume hoods and PPE (gloves, lab coat, goggles).
- Avoid contact with oxidizing agents (risk of exothermic decomposition).
- Storage:
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound?
Methodological Answer:
- DFT Calculations:
- Molecular Docking:
Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?
Methodological Answer:
- HPLC-DAD/MS Discrepancies:
- Mitigation:
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Rapid Boc deprotection occurs via protonation of the carbonyl oxygen, forming a tert-butyl carbocation. Monitor by TLC (disappearance of Boc spot at Rf ~0.7) .
- Basic Conditions (pH >10): Hydrolysis is slower but may proceed via nucleophilic attack by hydroxide ions. Stabilize by storing in neutral buffers (pH 6–8) .
- Kinetic Studies: Use ¹H NMR to track tert-butyl signal decay. Half-life (t₁/₂) in 0.1M HCl at 25°C: ~2 hours .
Q. What synthetic intermediates are prone to side reactions, and how can they be minimized?
Methodological Answer:
- Common Intermediates:
- Byproduct Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
